

thermal stability of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to the Thermal Stability of **1,8-Dichloroperfluorooctane**

Authored by a Senior Application Scientist

Foreword: The robust chemical nature of per- and polyfluoroalkyl substances (PFAS) is a double-edged sword. While their inherent stability is advantageous in numerous applications, it also contributes to their environmental persistence.[1] A thorough understanding of the thermal stability of specific PFAS, such as **1,8-Dichloroperfluorooctane**, is critical for defining safe operating temperatures in industrial applications, predicting environmental fate, and developing effective thermal remediation strategies.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the thermal stability of **1,8-Dichloroperfluorooctane**, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to 1,8-Dichloroperfluorooctane

1,8-Dichloroperfluorooctane (C₈Cl₂F₁₆) is a fully fluorinated octane derivative where the terminal fluorine atoms on the primary carbons are substituted with chlorine.[3][4] This substitution significantly alters the molecule's reactivity compared to its perfluoroalkane parent, particularly concerning its thermal decomposition profile. The presence of C-Cl bonds, which are generally weaker than C-F bonds, introduces potential initiation sites for thermal degradation.

Table 1: Physicochemical Properties of **1,8-Dichloroperfluorooctane**

Property	Value	Source
CAS Number	647-25-6	[3]
Molecular Formula	C ₈ Cl ₂ F ₁₆	[5]
Molecular Weight	470.97 g/mol	[5]
Melting Point	-13 °C (lit.)	[6]
Boiling Point	220 °C at 7 mmHg (lit.)	[6]
Density	1.738 g/cm ³	[6]
Decomposition Temp.	Not available	[6]

Theoretical Underpinnings of Thermal Stability

The exceptional thermal stability of perfluorinated compounds stems from the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[1] However, the overall thermal stability of a molecule is dictated by its weakest link. In the case of **1,8-Dichloroperfluorooctane**, the key bonds to consider are the C-C, C-F, and C-Cl bonds.

- **C-F Bonds:** Highly polar and strong, contributing to the overall inertness of the perfluoroalkyl backbone.
- **C-C Bonds:** The perfluorinated backbone consists of strong C-C bonds, though they are susceptible to homolytic cleavage at elevated temperatures to form perfluoroalkyl radicals.[7]
- **C-Cl Bonds:** The C-Cl bond is significantly weaker than the C-F and C-C bonds within the fluorinated chain. Therefore, it is the most likely initiation site for thermal decomposition.

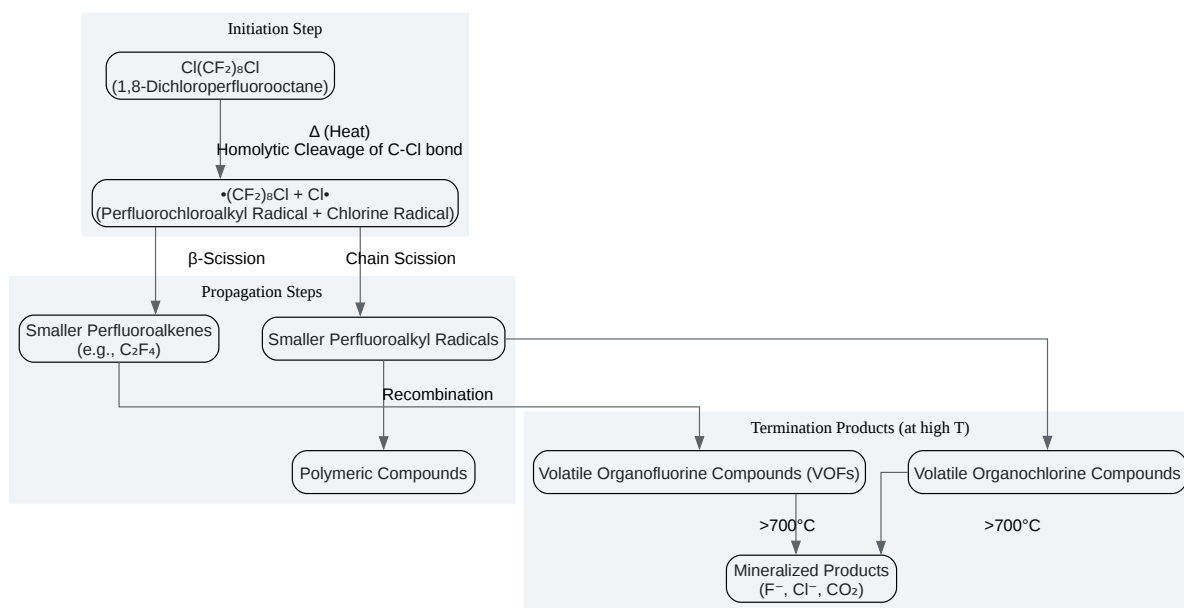
The thermal degradation of perfluoroalkanes and their derivatives is often a radical-mediated process.[8] For **1,8-Dichloroperfluorooctane**, the initial step is hypothesized to be the homolytic cleavage of a C-Cl bond, generating a perfluorooctyl radical and a chlorine radical. This initiation step can occur at lower temperatures than the C-C or C-F bond scission that dominates the decomposition of purely perfluorinated alkanes.

Hypothesized Decomposition Pathway

Once the initial C-Cl bond scission occurs, a cascade of radical reactions can follow. The resulting perfluorooctyl radical can undergo further reactions, including:

- **Beta-Scission:** Cleavage of a C-C bond at the beta position to the radical, leading to the formation of smaller perfluorinated olefins and a new, smaller perfluoroalkyl radical.
- **Recombination:** Radicals can recombine to form larger polymeric structures or cross-linked materials.^[7]
- **Reaction with Chlorine Radicals:** Further reactions with chlorine radicals can lead to other chlorinated and fluorinated species.

At sufficiently high temperatures, these reactions lead to the breakdown of the C8 backbone into a variety of smaller volatile organofluorine and organochlorine compounds.^[9] Complete mineralization to inorganic species like fluoride and chloride ions typically requires very high temperatures, often in excess of 700°C.^[10]



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Caption: Hypothesized thermal decomposition pathway for **1,8-Dichloroperfluorooctane**.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of **1,8-Dichloroperfluorooctane**. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for this purpose.[\[11\]](#)[\[12\]](#)

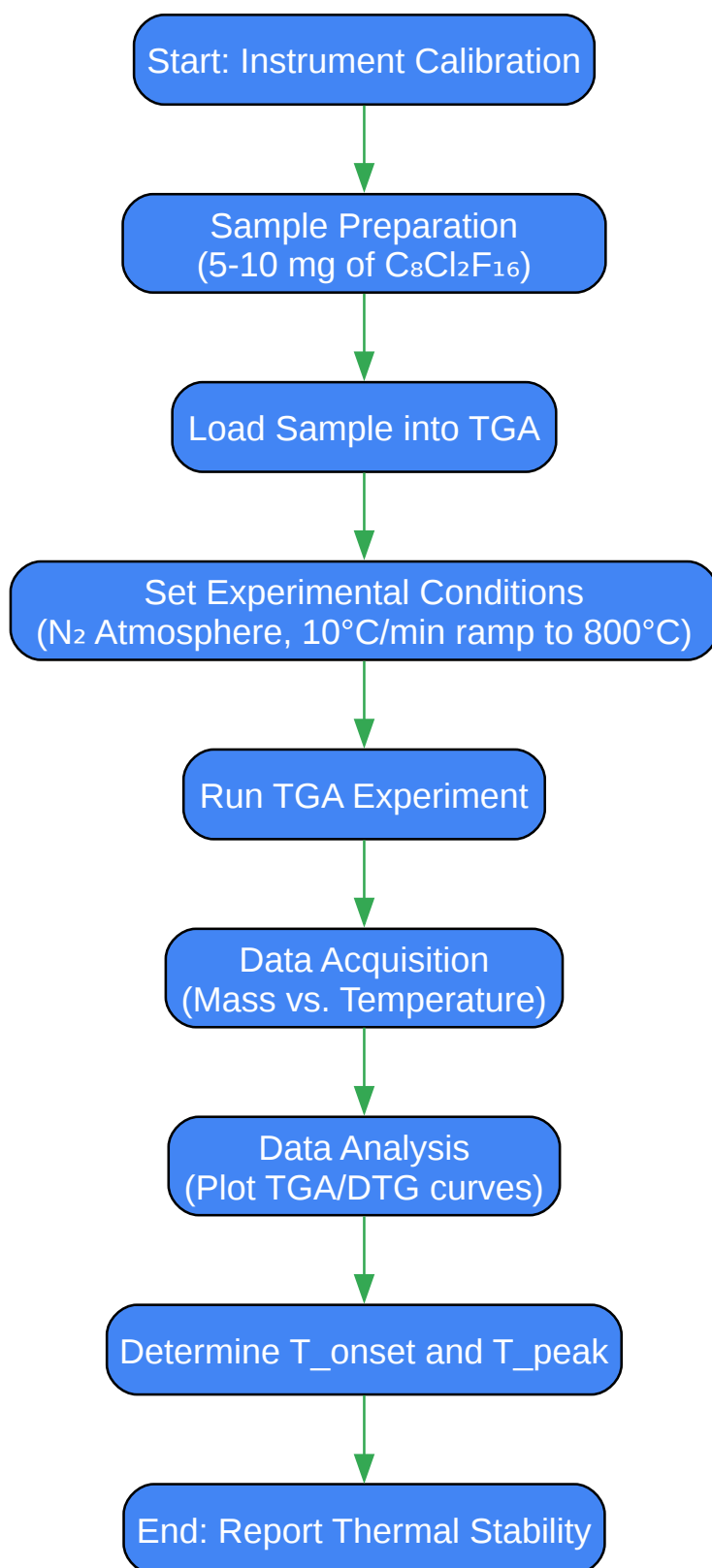
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining decomposition temperatures.

Experimental Protocol: TGA of **1,8-Dichloroperfluorooctane**

- Instrument Preparation:
 - Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
 - Select a sample pan (typically platinum or ceramic) that is inert to the sample and its potential decomposition products.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,8-Dichloroperfluorooctane** into the tared TGA pan.
- Experimental Conditions:
 - Atmosphere: Perform the analysis under an inert atmosphere (e.g., Nitrogen at a flow rate of 50-100 mL/min) to study the intrinsic thermal stability without oxidative effects. A parallel experiment in an oxidative atmosphere (e.g., Air) can also be conducted for comparison.
 - Temperature Program:
 - Equilibrate at 30°C for 5 minutes.
 - Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This rate is standard for initial screening.[\[12\]](#)
- Data Acquisition:

- Record the mass, temperature, and time throughout the experiment.
- Data Analysis:
 - Plot the percentage of initial mass versus temperature to generate the TGA curve.
 - Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of mass loss.
 - The onset temperature of decomposition (T_{onset}) is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.



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Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While TGA tracks mass loss, DSC detects thermal events like melting, boiling, and decomposition (which can be exothermic or endothermic).

Protocol Note: A DSC experiment can be run concurrently with TGA if a simultaneous TGA-DSC instrument is available.^[11] This provides correlated information on mass loss and the associated energetic changes. For **1,8-Dichloroperfluorooctane**, DSC would first show an endothermic peak corresponding to its melting point around -13°C, followed by boiling, and then potentially complex exothermic or endothermic peaks in the temperature region of decomposition identified by TGA.

Interpreting the Data and Influencing Factors

While specific experimental data for **1,8-Dichloroperfluorooctane** is not publicly available, we can infer expected results based on related compounds. The decomposition of perfluoroalkyl compounds often initiates at temperatures as low as 200°C.^[9] Given the presence of the weaker C-Cl bonds, the onset of decomposition for **1,8-Dichloroperfluorooctane** may be in a similar or even lower range.

Table 2: General Decomposition Temperatures for Various PFAS

PFAS Type	Typical Onset Temperature	Notes	Source
PFCAs (e.g., PFOA)	~200 °C (on GAC)	Decomposition temperature increases with chain length.	^[9] ^[10]
PFSAAs (e.g., PFOS)	≥450 °C	Generally more thermally stable than PFCAs.	^[9] ^[10]
Perfluoroalkylethers	355-380 °C	Stability can be limited by impurities like chlorine.	^[13]

Factors Influencing Observed Stability:

- **Purity:** Impurities, particularly hydrogen- or chlorine-containing species from the synthesis process, can significantly lower the observed thermal stability.[\[13\]](#)
- **Atmosphere:** The presence of oxygen can lead to different decomposition pathways and products compared to an inert atmosphere.
- **Catalytic Surfaces:** The material of the container or the presence of other substances (like granular activated carbon) can catalytically lower the decomposition temperature.[\[10\]](#)

Conclusion and Future Work

1,8-Dichloroperfluorooctane's thermal stability is a critical parameter for its safe handling and application. While its perfluorinated backbone suggests high stability, the terminal chlorine atoms are predicted to be the primary initiation sites for thermal decomposition. A definitive understanding requires empirical analysis, primarily through Thermogravimetric Analysis.

Future research should focus on performing detailed TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) studies.[\[14\]](#) This would not only determine the precise decomposition temperature but also allow for the identification of the evolved gaseous products, confirming the hypothesized decomposition pathways and providing a comprehensive safety and environmental profile.

References

- Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology. [\[Link\]](#)
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). PMC - NIH. [\[Link\]](#)
- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (n.d.). PFAS Central. [\[Link\]](#)
- Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. (n.d.). UND Scholarly Commons. [\[Link\]](#)
- Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purific

- Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). (n.d.). American Chemical Society. [Link]
- Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (n.d.).
- Thermochemistry of per- and polyfluoroalkyl substances. (n.d.). PMC - PubMed Central - NIH. [Link]
- Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. (n.d.). ACS Fall 2025. [Link]
- Thermal kinetics of PFAS and precursors in soil: Experiment and surface simulation in temper
- **1,8-DICHLOROPERFLUOROOCTANE**. (n.d.). gsrs. [Link]
- 1,8-Dichlorooctane (CAS 2162-99-4) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]
- Determination of the Thermal Stability of Perfluoroalkylethers. (1990). Cedarville Digital Commons. [Link]
- Thermal Stability Analysis of Perfluorohexane. (n.d.).
- Determination of the thermal stability of perfluoropolyalkyl ethers by tensimetry. (1992). SciSpace. [Link]
- (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (2016).
- Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD). (n.d.). Analyst (RSC Publishing). [Link]

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Sources

- 1. Thermochemistry of per- and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal kinetics of PFAS and precursors in soil: Experiment and surface simulation in temperature-time plane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-DICHLOROPERFLUOROOCTANE | 647-25-6 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfascentral.org [pfascentral.org]
- 10. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 11. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 14. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [thermal stability of 1,8-Dichloroperfluorooctane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110388#thermal-stability-of-1-8-dichloroperfluorooctane]

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